molecular formula C14H17N3O2S B2927157 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 1021051-87-5

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2927157
CAS No.: 1021051-87-5
M. Wt: 291.37
InChI Key: QFXWCHHPNYZCFZ-UHFFFAOYSA-N
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Description

N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a synthetic heterocyclic compound designed for pharmaceutical and agrochemical research. It is built around a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This core is functionalized with a thiophen-2-ylmethyl group at the 5-position and a cyclohexanecarboxamide moiety at the 2-position, creating a complex molecule with significant research potential. The primary research value of this compound lies in the investigation of new therapeutic agents. Compounds incorporating 1,3,4-oxadiazole and thiophene rings have demonstrated promising anticancer activity in vitro against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The mechanism of action for such hybrids often involves the inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies of analogous structures suggest potential interactions with enzymes like dihydrofolate reductase (DHFR) . Furthermore, 1,3,4-oxadiazole thioethers and carboxamide derivatives are extensively studied for their antibacterial properties , with research indicating they can disrupt bacterial virulence by interfering with pathways such as the two-component regulation system, flagellar assembly, and quorum sensing . This compound is supplied as a high-purity material intended for use in biological screening, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-13(10-5-2-1-3-6-10)15-14-17-16-12(19-14)9-11-7-4-8-20-11/h4,7-8,10H,1-3,5-6,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXWCHHPNYZCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is first functionalized to introduce the necessary reactive groups. Subsequent steps involve the formation of the oxadiazole ring and the attachment of the cyclohexanecarboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced thiophene derivatives.

  • Substitution: Formation of substituted oxadiazole or cyclohexanecarboxamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has shown potential as a biological probe. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its pharmacological properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Compound Name Key Substituents Molecular Formula Molecular Weight Reported Biological Activity Reference
Target Compound Thiophen-2-ylmethyl, cyclohexanecarboxamide C₁₅H₁₈N₄O₂S 318.4 g/mol Not explicitly reported in evidence
LMM5 4-Methoxyphenylmethyl, benzyl(methyl)sulfamoyl-benzamide C₂₅H₂₃N₅O₅S 529.6 g/mol Antifungal (Candida spp.)
LMM11 Furan-2-yl, cyclohexyl(ethyl)sulfamoyl-benzamide C₂₄H₂₉N₅O₅S 531.6 g/mol Antifungal (Aspergillus spp.)
2a (Benzofuran-oxadiazole) Benzofuran-2-yl, 3-chlorophenylthioacetamide C₁₉H₁₂ClN₃O₃S 397.8 g/mol Antimicrobial (Gram-positive bacteria)
5Fd (Thiadiazole-carboxamide) 4-Chlorophenyl, 4,4-dimethyl-2,6-dioxocyclohexylidene C₂₃H₂₀ClN₃O₃S 453.9 g/mol Synthetic intermediate
AB1 4-Aminophenylmethoxy, acetamide C₁₈H₁₈N₄O₃ 338.4 g/mol In vivo activity under evaluation

Key Comparative Insights

Substituent Effects on Bioactivity: Thiophene vs. Benzofuran derivatives (e.g., 2a) exhibit antimicrobial activity due to extended conjugation . Cyclohexanecarboxamide vs. Benzamide: The cyclohexane group in the target compound increases lipophilicity (logP ~2.8 predicted) compared to LMM5/LMM11’s benzamide (logP ~3.5), which may reduce solubility but enhance blood-brain barrier penetration .

Synthetic Accessibility :

  • The target compound’s oxadiazole core is typically synthesized via cyclization of thiosemicarbazides or oxidative cyclization of diacylhydrazines, similar to methods used for LMM5/LMM11 .
  • Thiadiazole analogs like 5Fd require thiocarboxamide intermediates, which are less common in oxadiazole chemistry .

Biological Activity

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a thiophene ring and an oxadiazole moiety, which are known for their pharmacological effects. The molecular formula is C11H14N4OSC_{11}H_{14}N_{4}OS with a molecular weight of approximately 246.32 g/mol. Its structure contributes to its electronic properties and biological interactions.

Property Details
Molecular FormulaC11H14N4OSC_{11}H_{14}N_{4}OS
Molecular Weight246.32 g/mol
IUPAC NameThis compound

Thiophene-based compounds often exhibit a variety of biological effects by interacting with multiple targets within the body. The specific pathways influenced by this compound require further investigation but may include:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Its structural features may contribute to anti-inflammatory activity.

Biological Activity

Research indicates that this compound possesses several promising biological activities:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives can exhibit antimicrobial properties against various pathogens.
  • Anticancer Activity : Molecular docking studies have indicated that derivatives of the oxadiazole moiety can act as cyclin-dependent kinase 2 (CDK-2) inhibitors, which are crucial in cell cycle regulation. For instance, two derivatives from related studies demonstrated significant binding affinity to CDK-2 with docking scores of -10.654 and -10.169 kcal/mol, suggesting strong potential as anti-proliferative agents .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is being explored, with thiophene derivatives often linked to reduced inflammation.

Case Study 1: Antiproliferative Activity

A study involving nine 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amines evaluated their potential as CDK-2 inhibitors. The results showed promising docking scores and favorable pharmacokinetic properties based on the Swiss-ADME tool .

Case Study 2: Antimicrobial Testing

In vitro testing demonstrated that compounds containing the thiophene and oxadiazole structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be developed into a therapeutic agent for bacterial infections.

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